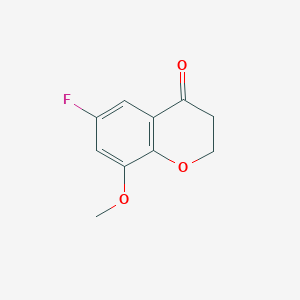

6-Fluoro-8-methoxychroman-4-one

Description

Significance of the Chroman-4-one Core as a Privileged Structure in Drug Discovery

The chroman-4-one scaffold is widely recognized as a "privileged structure" in the realm of drug discovery. Current time information in Bangalore, IN.ebyu.edu.tr This designation is conferred upon molecular frameworks that demonstrate the ability to bind to a variety of biological targets with high affinity, thereby serving as a versatile template for the design of novel ligands. Current time information in Bangalore, IN.acs.orgelsevier.com The inherent structural features of the chroman-4-one core, which consists of a fused benzene (B151609) ring and a dihydropyran ring, provide a rigid yet adaptable foundation that can be chemically modified at multiple positions to achieve desired pharmacological effects. hymasynthesis.comnih.gov This versatility allows for the generation of compound libraries with diverse biological activities, streamlining the process of identifying promising lead candidates. Current time information in Bangalore, IN.elsevier.com The drug-like properties often associated with privileged structures, such as favorable metabolic stability and bioavailability, further enhance their appeal in medicinal chemistry. elsevier.com

Overview of Pharmacological Relevance of Chroman-4-one Derivatives

The chroman-4-one skeleton is a recurring motif in a multitude of naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological activities. ebyu.edu.trhymasynthesis.com Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, and antidiabetic properties. hymasynthesis.com For instance, certain flavanones (2-phenyl-chroman-4-ones) and isoflavanones (3-phenyl-chroman-4-ones) have demonstrated significant potential in cancer therapy. hymasynthesis.com The structural diversity within the chroman-4-one family, which includes variations such as benzylidene-4-chromanones and spirochromanones, has led to the identification of compounds with selective inhibitory activity against various enzymes and receptors. ebyu.edu.tr Notably, chroman-4-one derivatives have been investigated as inhibitors of sirtuin 2 (SIRT2), a target for neurodegenerative diseases, and as modulators of G protein-coupled receptors like GPR55, which is implicated in inflammation and pain.

The following table provides a glimpse into the diverse biological activities of various chroman-4-one derivatives:

| Derivative Class | Example Biological Activity | Reference |

| Flavanones | Anticancer, Antidiabetic | hymasynthesis.com |

| Isoflavanones | Anticancer | hymasynthesis.com |

| Benzylidene-4-chromanones | α-Glucosidase inhibition, Antioxidant | hymasynthesis.com |

| 2-Alkyl-chroman-4-ones | SIRT2 Inhibition | |

| Chromen-4-one-2-carboxylic acids | GPR55 Modulation | |

| Substituted Chroman-4-ones | Anti-parasitic (Pteridine Reductase 1 inhibition) |

Contextualization of Fluorine and Methoxy (B1213986) Substitutions in Enhancing Biological Activity

The introduction of fluorine atoms and methoxy groups into drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacological profiles.

Fluorine , owing to its small size and high electronegativity, can profoundly influence a molecule's properties. Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, which is particularly beneficial for drugs targeting the central nervous system. The strategic placement of fluorine can lead to more potent and selective drug candidates.

The methoxy group (-OCH3) , while also a small substituent, offers a different set of advantages. It is prevalent in many natural products and approved drugs. The methoxy group can act as a hydrogen bond acceptor, contributing to ligand-target binding, and can influence the molecule's conformation. It can also favorably impact physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. However, the potential for O-demethylation by metabolic enzymes is a factor that medicinal chemists must consider.

The combined presence of a fluorine atom and a methoxy group on the chroman-4-one scaffold, as in 6-Fluoro-8-methoxychroman-4-one, represents a deliberate design strategy to harness the synergistic benefits of these substituents to create a potentially potent and effective therapeutic agent.

While direct and extensive research on 6-Fluoro-8-methoxychroman-4-one is not widely published, its structure suggests a compound of significant interest. The chroman-4-one core provides a proven pharmacologically active scaffold. The fluorine at the 6-position is expected to enhance metabolic stability and potentially increase binding affinity to biological targets. The methoxy group at the 8-position could further modulate the electronic properties of the aromatic ring and contribute to target engagement.

General synthetic approaches to substituted chroman-4-ones often involve the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. For 6-Fluoro-8-methoxychroman-4-one, a plausible synthetic route would start from 2'-hydroxy-5'-fluoro-3'-methoxyacetophenone.

The following table outlines some related substituted chroman-4-one derivatives and their reported findings to contextualize the potential of 6-Fluoro-8-methoxychroman-4-one.

| Compound | Key Findings | Reference |

| 6-Methoxy-2-pentylchroman-4-one | Synthesized as part of a series of SIRT2 inhibitors. | |

| 2-Arylchroman-4-one derivatives with fluorine | Synthesized via a one-pot method, demonstrating the feasibility of incorporating fluorine into the chroman-4-one structure. | |

| 3-Methylidenechroman-4-ones | Showed cytotoxic activity against various cancer cell lines. |

The exploration of compounds like 6-Fluoro-8-methoxychroman-4-one is a testament to the ongoing efforts in medicinal chemistry to fine-tune molecular structures for optimal therapeutic outcomes. Further research into the synthesis and biological evaluation of this specific derivative is warranted to fully elucidate its potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

6-fluoro-8-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3 |

InChI Key |

KSEPWDHONGHJIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Chroman 4 Ones and Substituted Analogues

General Strategies for Chroman-4-one Synthesis

The construction of the chroman-4-one ring system can be achieved through several established synthetic transformations. The most prominent of these include Michael addition reactions, various cyclization strategies, and aldol (B89426) condensation methods.

Michael Addition Approaches

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. numberanalytics.comchemicalbook.com In the context of chroman-4-one synthesis, this reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl system. One common strategy is the intramolecular oxa-Michael addition, where a phenolic hydroxyl group acts as the nucleophile, attacking an α,β-unsaturated ketone or ester moiety within the same molecule to form the heterocyclic ring. researchgate.net This approach is foundational for building the chroman framework.

Another variation involves the 1,4-conjugate addition of various nucleophiles to pre-formed chromones (1-benzopyran-4-ones), which possess an electrophilic double bond at the C2-C3 position. While this introduces functionality at the 2- and 3-positions rather than forming the ring itself, it is a key method for derivatizing the core structure.

Cyclization Reactions

Cyclization reactions are among the most direct and widely employed methods for synthesizing the chroman-4-one scaffold. These can be broadly categorized into acid-catalyzed cyclizations and radical-mediated cyclizations.

Acid-Catalyzed Cyclization: A traditional and robust method involves the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones or related chalcones. For instance, a 2'-hydroxychalcone (B22705) can undergo an intramolecular cyclization/isomerization to yield the corresponding flavanone (B1672756) (a 2-phenylchroman-4-one).

Radical Cyclization: More modern approaches utilize cascade radical reactions, which offer high efficiency and atom economy. A prominent example is the cascade radical annulation of 2-(allyloxy)arylaldehydes. In this process, a radical species (such as an acyl, alkyl, or phosphoryl radical) adds to the aldehyde, generating an acyl radical in situ. This is followed by an intramolecular cyclization onto the allyl group and subsequent termination, forming a functionalized chroman-4-one in a single pot. Current time information in Bangalore, IN.researchgate.net This method allows for the introduction of diverse substituents at the 3-position.

Table 1: Examples of Cascade Radical Cyclization for Chroman-4-one Synthesis

| Starting Material | Radical Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Allyloxy)benzaldehyde | Di-tert-butyl peroxide | Fe(acac)₃, 120 °C | 3-(tert-Butoxymethyl)chroman-4-one | 75 | |

| 2-(Allyloxy)benzaldehyde | Diethyl phosphite | Mn(OAc)₂, 80 °C | Diethyl (4-oxochroman-3-yl)methylphosphonate | 82 | |

| 2-(Allyloxy)benzaldehyde | Oxalates | (NH₄)₂S₂O₈, 80 °C | Ester-containing chroman-4-ones | Varies | nih.gov |

| 2-(Allyloxy)arylaldehydes | α-Bromo diethyl malonate | fac-Ir(ppy)₃, Blue LED | Alkyl-substituted chroman-4-ones | Good to Excellent |

Aldol Condensation Methods

Aldol condensation provides a powerful route to chroman-4-ones, particularly for flavanone derivatives. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is frequently used. iitk.ac.in This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. acgpubs.org The initial aldol addition product, a β-hydroxy ketone, subsequently undergoes intramolecular cyclization via Michael addition of the phenolic hydroxyl group onto the newly formed enone system, followed by dehydration to yield the chroman-4-one ring. Microwave-assisted, base-mediated aldol condensations have been shown to be highly efficient for this transformation. longdom.org

Specific Routes for the Introduction of Fluoro- and Methoxy-Groups on the Chroman-4-one Scaffold

To synthesize the target molecule, 6-Fluoro-8-methoxychroman-4-one, the fluoro and methoxy (B1213986) groups can either be installed on a precursor prior to ring formation or added directly to the chroman-4-one skeleton.

Precursor Synthesis and Functionalization

The most common and regiochemically precise method is to begin with an appropriately substituted aromatic precursor. For 6-Fluoro-8-methoxychroman-4-one, a logical starting material would be a phenol (B47542) bearing the required substituents, which is then elaborated into a key intermediate suitable for cyclization, such as a substituted 2'-hydroxyacetophenone.

A plausible synthetic pathway could begin with 3-fluoro-5-methoxyphenol . This precursor can undergo a Friedel-Crafts acylation or a Fries rearrangement of a corresponding acetate (B1210297) ester to install an acetyl group, yielding 2'-hydroxy-3'-methoxy-5'-fluoroacetophenone . This key intermediate contains the necessary substitution pattern on the aromatic ring. For example, the synthesis of 2-fluoro-4-methoxyacetophenone has been achieved via Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride and aluminum trichloride. google.com A similar strategy could be adapted for the required precursor.

Once the substituted 2'-hydroxyacetophenone is obtained, it can be converted to the final chroman-4-one product using one of the general methods described above. For example, a Claisen-Schmidt condensation with formaldehyde (B43269) or a suitable equivalent, followed by cyclization, would yield the desired 6-fluoro-8-methoxychroman-4-one.

Table 2: Plausible Precursor Synthesis Route

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-Fluoro-5-methoxyanisole | Acetyl chloride, AlCl₃ | 2'-Hydroxy-3'-methoxy-5'-fluoroacetophenone |

| 2 | Aldol Condensation | 2'-Hydroxy-3'-methoxy-5'-fluoroacetophenone, Formaldehyde | Base (e.g., NaOH, DBU) | 6-Fluoro-8-methoxychroman-4-one |

Direct Fluorination and Methoxylation Strategies

Introducing substituents directly onto the pre-formed chroman-4-one ring is an alternative approach, though it can be challenging due to issues of regioselectivity. The benzene (B151609) ring of the chroman-4-one is activated by the ether oxygen, directing electrophilic substitution primarily to the ortho and para positions (positions 8 and 6).

Direct Fluorination: Electrophilic fluorination can be achieved using modern N-F reagents like Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). nih.govacs.orgwikipedia.org These reagents are safer and more manageable than elemental fluorine. Given the directing effects of the ether oxygen and the deactivating effect of the carbonyl group, electrophilic fluorination of 8-methoxychroman-4-one would be expected to occur at the C6 position, making this a potentially viable route. However, chromone (B188151) rings can be resistant to electrophilic attack under strongly acidic conditions, which can protonate the carbonyl oxygen and deactivate the ring. core.ac.uk

Direct Methoxylation: Direct electrophilic methoxylation of an aromatic ring is less common. More typically, a hydroxyl group is introduced via electrophilic hydroxylation and subsequently alkylated, or a methoxy group is installed via nucleophilic aromatic substitution (SNAr) on a substrate bearing a suitable leaving group (like a halogen) at the target position. For the synthesis of 6-fluoro-8-methoxychroman-4-one, direct methoxylation is not a preferred strategy. The precursor functionalization approach offers superior control over the position of the methoxy group.

Derivatization Approaches for Structural Diversification of Chroman-4-one Analogues

Structural diversification of the chroman-4-one skeleton is primarily achieved through targeted modifications at several key positions. These derivatizations are crucial for fine-tuning the chemical and biological properties of the resulting molecules. The main approaches include substitution at the aromatic ring and the dihydropyranone ring, as well as transformation of the C-4 carbonyl group. nih.govresearchgate.netgu.se

The chroman-4-one scaffold offers multiple sites for substitution, enabling extensive structural modifications. gu.se The C-2, C-3, C-6, and C-8 positions are common targets for introducing chemical diversity. gu.senih.govacs.org

One efficient method for creating 2-alkyl substituted chroman-4-ones involves a one-step procedure using a base-mediated aldol condensation. nih.govacs.org This reaction, often accelerated by microwave irradiation, involves reacting a 2'-hydroxyacetophenone with an appropriate aldehyde. nih.govacs.org This is followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring with a substituent at the C-2 position. nih.gov Structure-activity relationship studies on certain chroman-4-one derivatives have indicated that an alkyl chain of three to five carbons at the C-2 position can be crucial for biological potency. acs.org

Modification at the C-3 position can be achieved through various strategies. Bromination at this position, for instance, provides a versatile intermediate for introducing a range of substituents through substitution reactions, including amino, acetate, and cyano groups. gu.se Another approach involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with compounds like oxalates, which can introduce ester-containing functional groups at the C-3 position under metal-free conditions. mdpi.com

Substitutions on the aromatic ring, specifically at the C-6 and C-8 positions, significantly influence the electronic properties of the molecule. Research has shown that introducing larger, electron-withdrawing groups at these positions can be favorable for certain biological activities. nih.govacs.org For a molecule like 6-fluoro-8-methoxychroman-4-one, the existing fluoro group already provides electron-withdrawing character at C-6. Further modifications could involve altering the C-8 methoxy group or introducing other substituents. The synthesis of analogues like 8-amino-6-fluorochromenone demonstrates the feasibility of placing different functional groups at these positions, which can then be further derivatized. acs.org For example, the most potent inhibitor of SIRT2 in one study was 6,8-dibromo-2-pentylchroman-4-one, highlighting the impact of halogen substitution at both C-6 and C-8. acs.org

Table 1: Examples of C-2, C-3, C-6, and C-8 Substituted Chroman-4-ones

| Position(s) Modified | Type of Modification | Example Compound | Synthetic Method Highlight |

|---|---|---|---|

| C-2 | Alkylation | 2-Alkyl-chroman-4-ones | Base-promoted aldol condensation with aldehydes, followed by oxa-Michael addition. nih.gov |

| C-3 | Bromination | 3-Bromo-chroman-4-one | Direct bromination of the chroman-4-one. gu.se |

| C-3 | Ester functionalization | Methyl 2-(4-oxochroman-3-yl)acetate | Cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com |

| C-6, C-8 | Halogenation | 6,8-Dibromo-2-pentylchroman-4-one | Synthesized from the corresponding 2',4'-dibromo-6'-hydroxyacetophenone. acs.org |

| C-6, C-8 | Amination/Fluorination | 8-Amino-6-fluorochromenone | Multi-step synthesis starting from substituted phenols. acs.org |

The carbonyl group at the C-4 position is a prime site for derivatization, most commonly through condensation reactions to form hydrazones and oximes. nih.govresearchgate.net These modifications are a significant strategy for diversifying the chroman-4-one family. nih.govresearchgate.net

The synthesis of hydrazone derivatives typically involves a condensation reaction between the C-4 ketone of the chroman-4-one and a hydrazine (B178648) compound, such as hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine). mdpi.com Similarly, chromone-hydrazones have been synthesized from 3-formylchromone and various hydrazines, a principle that applies directly to the C-4 ketone of chroman-4-ones. mdpi.com For instance, reacting a chroman-4-one with thiosemicarbazide (B42300) can yield a thiosemicarbazone, which is a type of hydrazone derivative that can be cyclized into other heterocyclic systems like 1,3,4-thiadiazoles. psgcas.ac.in

Oxime derivatives are formed by reacting the chroman-4-one with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like potassium carbonate. researchgate.net This reaction converts the C-4 ketone into a C=N-OH group. The resulting oxime can exist as E and Z isomers and can be further functionalized, for example, by O-benzylation of the hydroxyl group. researchgate.net

Table 2: Hydrazone and Oxime Derivatives of Chroman-4-one

| Derivative Type | General Reactant | Resulting Functional Group | Key Reaction |

|---|---|---|---|

| Hydrazone | Hydrazine or substituted hydrazines | >C=N-NHR | Condensation with the C-4 carbonyl. mdpi.com |

| Thiosemicarbazone | Thiosemicarbazide | >C=N-NH-C(S)NH₂ | Condensation with the C-4 carbonyl. psgcas.ac.in |

| Oxime | Hydroxylamine hydrochloride | >C=N-OH | Condensation with the C-4 carbonyl in the presence of a base. researchgate.net |

A more complex derivatization involves the construction of a second ring system that shares a single carbon atom with the chroman-4-one framework, creating a spirocyclic compound. nih.govresearchgate.net This approach introduces significant three-dimensional complexity. Spirocyclic chroman-4-ones can be formed by creating a spiro center at various positions, including C-2 and C-3. ingentaconnect.comnih.gov

One established method is the regioselective [4+2] cycloaddition reaction. For example, reacting an (E)-3-arylidene-chroman-4-one (a chalcone (B49325) analogue) with a suitable diene system can lead to the formation of a new heterocyclic ring spiro-fused at the C-3 position of the chroman-4-one. ingentaconnect.com

Another strategy involves building a new ring starting from a pre-functionalized chroman-4-one. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been reported, demonstrating the formation of a spiro-linkage at the C-2 position. nih.gov Similarly, the synthesis of chiral spiro[chromane-thiochroman]-4-ones has been achieved, showcasing the fusion of different heterocyclic systems through a spiro-center. researchgate.net These synthetic routes offer a pathway to novel and structurally complex molecules based on the chroman-4-one scaffold.

Table 3: Examples of Spirocyclic Chroman-4-one Derivatives

| Spirocyclic System | Position of Spiro-fusion | Synthetic Approach |

|---|---|---|

| Spiro[pyrrole-3,3'-chroman-4'-one] | C-3 | [4+2] Cycloaddition reaction. ingentaconnect.com |

| Spiro[chroman-2,4'-piperidine]-4-one | C-2 | Multi-step synthesis involving the construction of the piperidine (B6355638) ring. nih.gov |

| Spiro[chromane-thiochroman]-4-one | Not specified | Synthesis from 3-arylidene-4-chromanones. researchgate.net |

Pharmacological and Biological Evaluation

In Vitro Biological Activities of 6-Fluoro-8-methoxychroman-4-one Analogues

The chroman-4-one scaffold has proven to be a versatile template for the development of biologically active molecules. The introduction of various substituents allows for the fine-tuning of their interactions with specific biological targets, leading to a diverse pharmacological profile.

Enzyme Inhibition Studies

Analogues of 6-Fluoro-8-methoxychroman-4-one have been investigated for their ability to inhibit a variety of enzymes, demonstrating the broad potential of this chemical class.

Chroman-4-one derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. researchgate.netnih.gov Structure-activity relationship (SAR) studies have elucidated key structural features necessary for potent SIRT2 inhibition. Notably, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for activity. researchgate.netnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance inhibitory potency. researchgate.netnih.gov For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 μM. researchgate.netnih.gov The length of the alkyl chain at the 2-position also influences activity, with an optimal length of three to five carbons. nih.gov The carbonyl group at the 4-position is essential for inhibitory action. researchgate.netnih.gov These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.net

Table 1: SIRT2 Inhibition by Chroman-4-one Analogues

| Compound | Substituents | SIRT2 IC₅₀ (μM) | Reference |

|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 | researchgate.net |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-diBr, 2-pentyl | 1.5 | researchgate.netnih.gov |

| 2-n-propyl-6,8-dibromochroman-4-one | 2-propyl, 6,8-diBr | 10.6 | nih.gov |

This table is interactive and can be sorted by column.

The chromone (B188151) scaffold, closely related to chroman-4-one, has been identified as a promising starting point for the development of kinase inhibitors.

Specifically, novel chromone derivatives have been discovered as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4). researchgate.netresearchgate.netgrafiati.comfrontiersin.orgnih.gov Through a scaffold hopping approach, researchers have developed orally bioavailable BRD4 inhibitors with high binding affinity. researchgate.netresearchgate.netgrafiati.com Two such inhibitors, ZL0513 and ZL0516 , demonstrated IC₅₀ values in the range of 67–84 nM for BRD4 bromodomain 1 (BD1) and exhibited good selectivity over other bromodomain family members. researchgate.netfrontiersin.org

While the chroman-4-one scaffold has been explored for various biological activities, specific data on the inhibition of NIMA-related kinase 4 (NEK4) and Polo-like kinase 1 (PLK1) by 6-Fluoro-8-methoxychroman-4-one analogues are not extensively available in the current literature. However, the broader class of heterocyclic compounds is under investigation for activity against these important cancer targets.

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The presence of a methylsulfonyl pharmacophore at the para-position of the C-2 phenyl ring is a key feature for potent and selective COX-2 inhibition. nih.gov One of the most active compounds identified, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, exhibited a potent COX-2 inhibitory activity with an IC₅₀ value of 0.07 μM and a high selectivity index (SI = 287.1), which is comparable to the widely used COX-2 inhibitor, celecoxib. nih.gov Structure-activity relationship studies have shown that the nature and size of the substituent at the C-3 position of the chromene ring can significantly impact both the potency and selectivity of COX-2 inhibition. nih.gov

Table 2: COX-2 Inhibition by 2-Phenyl-4H-chromen-4-one Analogues

| Compound | C-3 Substituent | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5d | Benzyloxy | 0.07 | 287.1 | nih.gov |

This table is interactive and can be sorted by column.

While direct enzymatic inhibition studies on Catalase-Peroxidase (KatG) by 6-Fluoro-8-methoxychroman-4-one analogues are not explicitly detailed, the antitubercular activity of chroman-4-one derivatives suggests potential interaction with key mycobacterial enzymes, including KatG. Several studies have reported the synthesis and evaluation of chroman-4-one derivatives against Mycobacterium tuberculosis. mdpi.comdntb.gov.ua For instance, a series of 4H-chromen-4-one derivatives were found to be active against both drug-sensitive and multidrug-resistant tuberculosis strains. mdpi.com One particular compound, 8d , emerged as a promising lead with favorable microsomal stability and oral bioavailability. mdpi.com Another study on spirooxindolopyrrolidine tethered chromanones identified compounds with potent activity against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates, with a fluoro-substituted derivative showing a minimum inhibitory concentration (MIC) of 0.39 μg/mL against the H37Rv strain.

Table 3: Antitubercular Activity of Chroman-4-one Analogues

| Compound Class | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4H-chromen-4-one derivative (8d) | M. tuberculosis (drug-sensitive & MDR) | - | mdpi.com |

| Fluoro-substituted spirooxindolopyrrolidine chromanone | M. tuberculosis H37Rv | 0.39 |

This table is interactive and can be sorted by column.

Cell-Based Assays

The antiproliferative properties of chroman-4-one analogues have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

For example, two potent SIRT2 inhibitors with a chroman-4-one scaffold were tested for their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. Their antiproliferative activity was found to correlate with their SIRT2 inhibition potency, and they were shown to increase the acetylation of α-tubulin, a known SIRT2 substrate.

Another study on 3-benzylidene chroman-4-one analogues identified compounds with antiproliferative efficacy in the MCF-7 breast cancer cell line. These compounds were found to increase the sub-G₀/G₁ cell cycle population and induce apoptosis. Furthermore, a study on flavanone (B1672756)/chromanone derivatives in colorectal cancer cell lines identified three compounds with promising antiproliferative activity, with IC₅₀ values ranging from 10 to 30 μM. The cytotoxic activity of these compounds was linked to their pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS) levels. A specific analogue, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the proliferation of Huh7 hepatocellular carcinoma cells by up-regulating p21 and inducing G2/M phase arrest.

Table 4: Antiproliferative Activity of Chroman-4-one Analogues in Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Flavanone/Chromanone derivative 1 | Colorectal Cancer | ~8-20 | |

| Flavanone/Chromanone derivative 3 | Colorectal Cancer | ~15-30 | |

| Flavanone/Chromanone derivative 5 | Colorectal Cancer | ~15-30 |

This table is interactive and can be sorted by column.

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

Chroman-4-one derivatives, including those with fluorine substitutions, have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. The presence of a fluorine atom is often associated with enhanced biological activity, potentially by increasing lipophilicity and facilitating interactions with biological membranes, which can improve binding affinity to cancer targets .

Studies on various chromanone derivatives have shown potent activity against several cancer cell lines. For instance, certain derivatives have exhibited IC50 values as low as 3.86 µg/mL against K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer) cell lines . The cytotoxic profiles are diverse, with some compounds showing enhanced selectivity for cancer cells over normal cells nih.gov. For example, specific chromanone derivatives displayed significantly lower IC50 values against MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer) cells compared to the normal SV-HUC-1 cell line nih.gov.

The mechanism of action for the anticancer effects of chromanone derivatives often involves the induction of apoptosis and cell cycle arrest nih.govnih.gov. In colorectal cancer cell lines, the antiproliferative activity of some flavanone/chromanone derivatives was linked to their pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS), DNA damage, and subsequent apoptosis or autophagy nih.gov. Research on related chromone derivatives has also pointed to the inhibition of crucial cancer-related enzymes like carbonic anhydrase IX and XII nih.gov.

| Cancer Cell Line | Cell Type | Compound Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | Chromanone derivative | As low as 3.86 µg/mL | |

| MDA-MB-231 | Breast Cancer | Chromanone derivative | As low as 3.86 µg/mL | |

| MOLT-4 | Acute Lymphoblastic Leukemia | Chroman-2,4-dione derivative | 24.4 ± 2.6 μM | nih.gov |

| HL-60 | Promyelocytic Leukemia | Chroman-2,4-dione derivative | 42.0 ± 2.7 μM | nih.gov |

| MCF-7 | Breast Cancer | Chromanone derivative | Selectively lower than normal cells | nih.gov |

| DU-145 | Prostate Cancer | Chromanone derivative | Selectively lower than normal cells | nih.gov |

| A549 | Lung Cancer | Chromanone derivative | Strong cytotoxicity observed | nih.gov |

| Colon Cancer Cell Lines | Colon Cancer | Flavanone/chromanone derivatives | ~8–30 µM | nih.gov |

Anti-inflammatory Response Modulation (e.g., NO production, iNOS/COX-2 expression)

The chromanone scaffold is a key feature in compounds evaluated for anti-inflammatory properties. These derivatives have shown the ability to modulate key inflammatory pathways, particularly those involving nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

For example, a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, a compound with a similar chroman core, demonstrated its ability to inhibit NO and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This inhibition was achieved by down-regulating the expression of iNOS and IL-6 at the transcriptional level. The mechanism was further linked to the suppression of LPS-induced activation of the transcription factors nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2 nih.govnih.gov.

Other related flavonoid structures, such as chrysin (B1683763) derivatives, have also been shown to suppress nitrate (B79036) production triggered by LPS in macrophage cells caldic.comnih.gov. Certain derivatives selectively inhibit the COX-2 enzyme over COX-1, a desirable characteristic for anti-inflammatory agents that reduces the risk of gastrointestinal side effects caldic.comnih.gov. These findings suggest that chromanone derivatives, including 6-Fluoro-8-methoxychroman-4-one, could act as potent anti-inflammatory agents by targeting the iNOS and COX-2 pathways nih.govcaldic.com.

Antimicrobial Spectrum Evaluation (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

Chroman-4-one derivatives have been identified as a privileged scaffold in the search for new antimicrobial agents, exhibiting a broad spectrum of activity nih.govnih.gov.

Antibacterial Activity Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, a novel des-fluoro(6) quinolone, BMS-284756, which shares structural similarities, was highly active against staphylococci (including methicillin-resistant strains), streptococci, and pneumococci nih.gov. The evaluation of spiropyrrolidines tethered with thiochroman-4-one (B147511)/chroman-4-one scaffolds revealed moderate to excellent activity against various pathogenic microbial strains when compared to standard antibiotics like Amoxicillin and Ampicillin nih.gov.

Antifungal Activity The antifungal potential of chroman-4-one derivatives has also been investigated. Thirteen out of twenty-five synthesized chroman-4-one and homoisoflavonoid derivatives showed antimicrobial activity, with some compounds demonstrating greater potency than the positive control, especially against Candida species nih.gov. Combination therapy using flavonoid derivatives with existing antifungal drugs like fluconazole (B54011) has shown synergistic effects against drug-resistant Candida albicans frontiersin.org.

| Organism Type | Specific Strain(s) | Compound Type | Observed Activity | Reference |

|---|---|---|---|---|

| Bacteria | Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis | Chroman-4-one/Homoisoflavonoid derivatives | MIC values determined, some compounds potent | nih.gov |

| Fungi | Candida albicans, C. tropicalis, Aspergillus flavus | Chroman-4-one/Homoisoflavonoid derivatives | Potent activity against Candida species (MIC < 100 µg/mL) | nih.gov |

| Bacteria | Various pathogenic strains | Spiropyrrolidines with Chroman-4-one scaffold | Moderate to excellent activity compared to Amoxicillin/Ampicillin | nih.gov |

| Fungi | Drug-resistant Candida albicans | Flavonoid derivative (TA) with Fluconazole | Good synergistic antifungal activity | frontiersin.org |

Antioxidant Capacity Assessment (e.g., DPPH, ABTS assays)

Chroman-4-ones are recognized for their antioxidant properties, which are often evaluated using standard in vitro assays nih.gov. The most common methods for assessing antioxidant capacity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays digitellinc.comnih.govresearchgate.netnih.gov. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals digitellinc.comnih.gov.

Antileishmanial Activity

The chroman scaffold has been explored as a potential starting point for the development of new antileishmanial drugs nih.gov. Leishmaniasis is a neglected tropical disease for which new therapeutic options are urgently needed nih.gov.

In a study focusing on thiochroman-4-one derivatives, which are structurally analogous to chroman-4-ones, the parent compounds showed weak to moderate antileishmanial activity against the intracellular amastigote form of Leishmania panamensis nih.gov. However, the derivatization of these ketones into acyl hydrazones significantly enhanced their antileishmanial potency. Specifically, semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed the highest activities, with EC50 values of 5.4 µM and 5.1 µM, respectively nih.govnih.gov. These derivatives also showed low cytotoxicity against human monocytes, resulting in high selectivity indexes, which is a critical parameter for a potential drug candidate nih.govnih.gov. Although direct data on 6-Fluoro-8-methoxychroman-4-one is limited, these findings validate the potential of the broader chroman-4-one scaffold in the design of novel antileishmanial agents nih.gov.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

While in vitro data provides a strong foundation, the evaluation of therapeutic candidates in non-human, in vivo models is a critical step to determine efficacy and potential for clinical translation.

Cancer Models: Preclinical studies for anticancer agents often involve xenograft models where human cancer cells are implanted into immunocompromised mice. The efficacy of a test compound is then assessed by its ability to inhibit tumor growth. While specific in vivo cancer model data for 6-Fluoro-8-methoxychroman-4-one was not found, the promising in vitro cytotoxicity against various cancer cell lines suggests that this and related compounds are strong candidates for such preclinical evaluations nih.gov.

Infectious Disease Models: The in vitro antimicrobial and antiprotozoal activity of chromanone derivatives necessitates further investigation in preclinical models of infection vibiosphen.com. For bacterial infections, models involving respiratory tract, skin, or systemic infections (septicemia) in mice are commonly used to assess the efficacy of new antibiotics vibiosphen.com. Similarly, the synergistic antifungal effects observed in vitro could be tested in murine models of candidiasis frontiersin.org.

Rheumatoid Arthritis Models: Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease, and several animal models exist to test new therapeutics nih.govcriver.com. Common models include collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) in mice and rats criver.com. Given the potent in vitro anti-inflammatory properties of chroman derivatives, such as the inhibition of NO, iNOS, and COX-2, evaluating their efficacy in these established RA models would be a logical next step nih.govcriver.comresearchgate.net. Study endpoints in these models typically include clinical scoring of joint inflammation, histopathological analysis of joint destruction, and measurement of inflammatory biomarkers and cytokines criver.com.

Biomarker Modulation in Animal Models

Following an extensive review of scientific literature and chemical databases, no specific studies detailing the in vivo biomarker modulation of 6-Fluoro-8-methoxychroman-4-one in animal models were identified. Research focusing on the pharmacological and biological evaluation of this particular compound, specifically in the context of its effects on biological markers in living organisms, does not appear to be publicly available.

While the broader class of chroman-4-one derivatives has been the subject of various pharmacological investigations, the unique substitutions of a fluorine atom at the 6-position and a methoxy (B1213986) group at the 8-position of the chroman-4-one core structure define the specific properties of 6-Fluoro-8-methoxychroman-4-one. Without dedicated in vivo studies, any discussion of its potential effects on biomarkers would be speculative and fall outside the scope of this evidence-based article.

Consequently, no data tables or detailed research findings on the biomarker modulation of 6-Fluoro-8-methoxychroman-4-one in animal models can be presented.

Pharmacokinetic and Metabolic Considerations Preclinical

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, primarily by the liver. creative-bioarray.com These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs). creative-bioarray.com The stability of a compound in the presence of these enzymes can predict its hepatic clearance and in vivo half-life.

For chroman-4-one derivatives, metabolism can occur at various positions on the heterocyclic and aromatic rings. Common metabolic reactions include hydroxylation, demethylation, and subsequent conjugation reactions. The presence of the methoxy (B1213986) group at the C-8 position of 6-Fluoro-8-methoxychroman-4-one makes it a likely site for O-demethylation by CYP enzymes. The resulting hydroxylated metabolite can then be further conjugated for excretion.

The fluorine atom at the C-6 position is expected to influence metabolic stability. Fluorine substitution can block potential sites of metabolism, thereby increasing the compound's resistance to degradation and prolonging its half-life. nih.govnih.govresearchgate.net This is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.govresearchgate.net

Illustrative Data on the Potential Metabolic Stability of Substituted Chroman-4-ones:

| Compound | Substituents | Predicted Metabolic Stability (in Liver Microsomes) | Rationale |

| Chroman-4-one | None | Moderate | Subject to aromatic and aliphatic hydroxylation. |

| 8-Methoxychroman-4-one | 8-OCH₃ | Low to Moderate | Susceptible to O-demethylation. |

| 6-Fluorochroman-4-one | 6-F | Moderate to High | Fluorine can block a potential site of metabolism. |

| 6-Fluoro-8-methoxychroman-4-one | 6-F, 8-OCH₃ | Moderate | The methoxy group provides a metabolic soft spot, while the fluorine atom may enhance overall stability compared to the non-fluorinated analogue. |

Absorption and Distribution Studies in Preclinical Animal Models

The absorption and distribution of a compound are influenced by its physicochemical properties, such as lipophilicity, solubility, and molecular size. The chroman-4-one scaffold is a relatively rigid structure, and its lipophilicity can be modulated by its substituents.

The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral absorption. researchgate.netnih.gov The methoxy group also contributes to the lipophilic character of the molecule. Therefore, it is anticipated that 6-Fluoro-8-methoxychroman-4-one would exhibit reasonable absorption following oral administration in preclinical models.

Once absorbed, the compound's distribution throughout the body will depend on its affinity for plasma proteins and various tissues. Compounds with moderate lipophilicity tend to distribute well into tissues. The specific distribution pattern of 6-Fluoro-8-methoxychroman-4-one would need to be determined through dedicated preclinical studies using radiolabeled compounds.

Excretion Pathways in Preclinical Animal Models

The excretion of a drug and its metabolites primarily occurs through the kidneys (renal excretion) or the liver (biliary excretion). The route of excretion is largely dependent on the polarity of the compounds. Parent drugs that are more lipophilic are often metabolized into more polar metabolites to facilitate their elimination from the body.

For 6-Fluoro-8-methoxychroman-4-one, it is expected that its metabolites, such as the O-demethylated product and subsequent glucuronide or sulfate (B86663) conjugates, would be more water-soluble than the parent compound. These polar metabolites would likely be excreted primarily through the urine. A portion of the parent compound, if it remains unmetabolized, might be eliminated in the feces via biliary excretion, particularly if it has a high molecular weight.

Influence of Fluoro- and Methoxy-Substituents on Preclinical Pharmacokinetic Profiles

Fluorine at C-6: The presence of a fluorine atom can have several effects. As mentioned, it can block a site of metabolism, leading to increased metabolic stability and a longer half-life. nih.govresearchgate.net The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, which can affect the compound's absorption and distribution. researchgate.net

Future Perspectives and Research Directions

Design and Synthesis of Novel, Highly Potent, and Selective Analogues

The future design of analogues of 6-Fluoro-8-methoxychroman-4-one will likely focus on systematic structural modifications to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related chroman-4-one derivatives have shown that substitutions at various positions on the chroman ring significantly influence biological activity. For instance, in the context of Sirtuin 2 (SIRT2) inhibition, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for potency. While the 6-fluoro group in the parent compound is electron-withdrawing, the 8-methoxy group is electron-donating. This presents an interesting avenue for the synthesis of new analogues where the 8-methoxy group is replaced with other functionalities to fine-tune activity.

Future synthetic strategies will likely involve the exploration of various substituents at the 2- and 3-positions of the chroman-4-one core. The introduction of diverse alkyl or aryl groups at these positions can be achieved through various modern synthetic methods, including cascade reactions and visible-light-induced syntheses. The goal of these synthetic endeavors will be to create a library of novel analogues with a wide range of physicochemical properties, which can then be screened for enhanced biological activity and target selectivity.

Advanced Preclinical Characterization and Efficacy Studies

A crucial future direction for 6-Fluoro-8-methoxychroman-4-one and its novel analogues is comprehensive preclinical characterization. This will involve a battery of in vitro and in vivo studies to elucidate their therapeutic potential. Based on the known biological activities of the broader chroman-4-one class, these studies could explore efficacy in several key areas:

Oncology: Given that some chroman-4-one derivatives exhibit anticancer properties, future research should investigate the efficacy of 6-Fluoro-8-methoxychroman-4-one analogues against various cancer cell lines.

Neurodegenerative Diseases: The role of SIRT2 in neurodegeneration suggests that potent and selective inhibitors based on the 6-Fluoro-8-methoxychroman-4-one scaffold should be evaluated in preclinical models of diseases such as Parkinson's and Alzheimer's.

Infectious Diseases: The antimicrobial and antifungal activities observed in some chroman-4-one derivatives warrant the investigation of this specific compound and its analogues against a panel of pathogenic microorganisms.

These efficacy studies will need to be supported by detailed pharmacokinetic and pharmacodynamic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are critical for their development as therapeutic agents.

Exploration of Polypharmacology and Multi-Targeting Approaches

The complexity of many diseases, particularly central nervous system (CNS) disorders and cancer, has highlighted the potential of multi-target drugs. The chroman-4-one scaffold is considered a versatile platform for the development of such polypharmacological agents. Future research on 6-Fluoro-8-methoxychroman-4-one should explore its potential to interact with multiple biological targets.

This multi-targeting approach could be particularly relevant for CNS diseases where complex pathophysiology is common. By designing analogues that can modulate multiple targets within a disease pathway, it may be possible to achieve synergistic therapeutic effects and overcome the limitations of single-target drugs. This will involve screening the compounds against a broad panel of receptors, enzymes, and other signaling proteins to identify multiple modes of action.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To gain a deeper understanding of the mechanism of action of 6-Fluoro-8-methoxychroman-4-one and its analogues, the integration of multi-omics data will be indispensable. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to compound treatment.

By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and biological processes modulated by the compound. This systems-level understanding is crucial for elucidating the precise mechanism of action, identifying potential off-target effects, and discovering novel biomarkers for predicting treatment response. The integration of these large datasets will require sophisticated bioinformatic tools and will be instrumental in guiding the further development of these compounds.

Development of Advanced Synthetic Methodologies for Scalable Production

For any promising therapeutic candidate to move from the laboratory to the clinic, the development of a scalable and efficient synthesis is paramount. Future research in this area will focus on optimizing the synthesis of 6-Fluoro-8-methoxychroman-4-one and its most promising analogues. This may involve the development of novel catalytic methods, flow chemistry processes, or other green chemistry approaches to improve yield, reduce costs, and minimize environmental impact.

The establishment of a robust and scalable synthetic route is a critical step in the drug development pipeline and will be essential for producing the quantities of the compound required for advanced preclinical and potential clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.